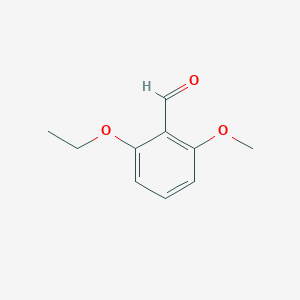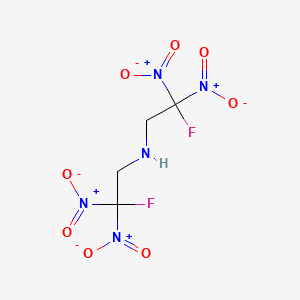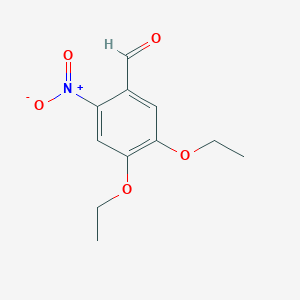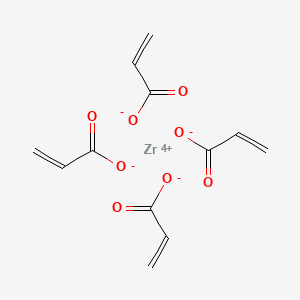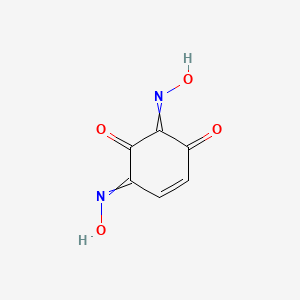
2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione is an organic compound with the molecular formula C6H4N2O4 and a molecular weight of 168.1070 g/mol It is a derivative of resorcinol, characterized by the presence of two nitroso groups at the 2 and 4 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione can be synthesized from resorcinol through a nitration reaction. The process involves the use of sulfuric acid and sodium nitrite as reagents. The reaction is typically carried out at low temperatures, around 0-3°C, to ensure the stability of the intermediate products . The yield of this reaction is reported to be around 92% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Formation of 2,4-dinitro resorcinol.
Reduction: Formation of 2,4-diamino resorcinol.
Substitution: Various substituted resorcinol derivatives depending on the reagents used.
Scientific Research Applications
2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the manufacturing of rubber compounds, adhesives, and other polymer-based materials.
Mechanism of Action
The mechanism of action of 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione involves its interaction with various molecular targets. The nitroso groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biochemical pathways and enzyme activities. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo redox reactions is a key factor in its biological activity .
Comparison with Similar Compounds
- 4-Nitroso resorcinol
- 2,4-Dinitro resorcinol
- 2,4-Diamino resorcinol
Comparison: 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione is unique due to the presence of two nitroso groups, which confer distinct chemical reactivity compared to its analogs. For instance, 4-Nitroso resorcinol has only one nitroso group, resulting in different reactivity and applications. Similarly, 2,4-Dinitro resorcinol, with two nitro groups, exhibits different oxidation states and chemical behavior. The presence of nitroso groups in this compound makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C6H4N2O4 |
|---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C6H4N2O4/c9-4-2-1-3(7-11)6(10)5(4)8-12/h1-2,11-12H |
InChI Key |
GRFONTIAJGGAHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=NO)C(=O)C1=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


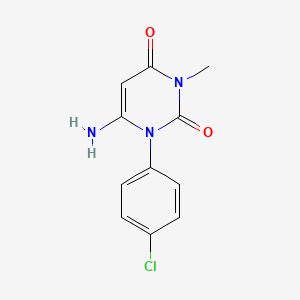
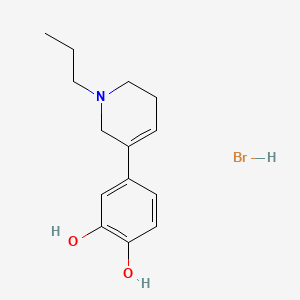

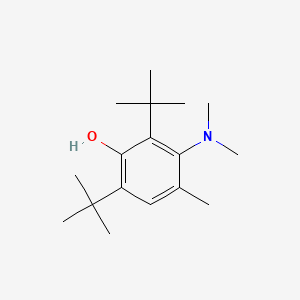
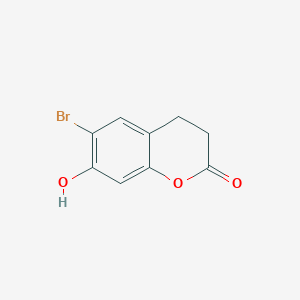
![4-[4-(4-Nitrophenyl)piperazin-1-yl]benzaldehyde](/img/structure/B8753623.png)
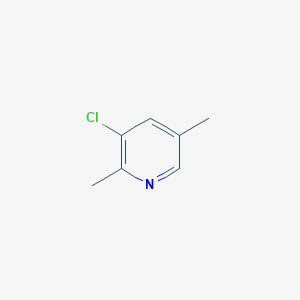
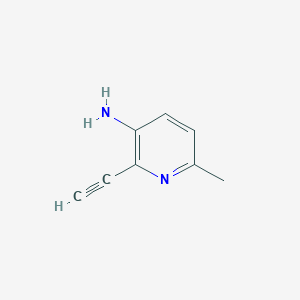
![benzyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8753639.png)
